molecular formula C5H5F2NO3 B13068214 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid

4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13068214
M. Wt: 165.09 g/mol
InChI Key: INDBPUIDKNYGRZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylenesuccinic acid with fluorinated amines under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • 1-Substituted 5-oxopyrrolidine-3-carboxylic acids

Comparison: Compared to similar compounds, 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5F2NO3

Molecular Weight

165.09 g/mol

IUPAC Name

4,4-difluoro-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H5F2NO3/c6-5(7)2(3(9)10)1-8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)

InChI Key

INDBPUIDKNYGRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)(F)F)C(=O)O

Origin of Product

United States

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